molecular formula C8H10ClNO B2659902 4-Chloro-3-(methoxymethyl)aniline CAS No. 1094675-66-7

4-Chloro-3-(methoxymethyl)aniline

Cat. No.: B2659902
CAS No.: 1094675-66-7
M. Wt: 171.62
InChI Key: AKNSTVMTJIIGEX-UHFFFAOYSA-N
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Description

4-Chloro-3-(methoxymethyl)aniline is an organic compound with the molecular formula C8H10ClNO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a methoxymethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(methoxymethyl)aniline typically involves the chlorination of 3-(methoxymethyl)aniline. One common method is the reaction of 3-(methoxymethyl)aniline with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but optimized for large-scale production with considerations for safety, waste management, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(methoxymethyl)aniline can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.

    Reduction: The nitro group can be reduced back to the amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-3-(methoxymethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(methoxymethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their function. The chlorine and methoxymethyl groups can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-(methoxymethyl)aniline is unique due to the presence of both chlorine and methoxymethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new materials and studying structure-activity relationships in various fields .

Properties

IUPAC Name

4-chloro-3-(methoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNSTVMTJIIGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094675-66-7
Record name 4-chloro-3-(methoxymethyl)aniline
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